Oligopeptide-68 Acetate

説明

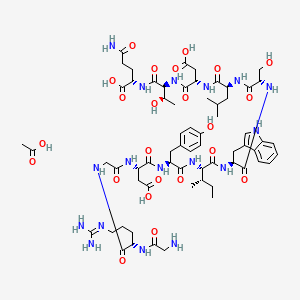

Structure and Function: Oligopeptide-68 Acetate (CAS: 1206525-47-4) is a synthetic peptide consisting of 10 amino acids (sequence: Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr) with a molecular weight of 1470.54 g/mol . It is formulated as an acetate salt to enhance stability and solubility. The peptide primarily functions as a skin-brightening agent by inhibiting the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte differentiation and tyrosinase activity . By blocking MITF, it reduces melanin synthesis, addressing hyperpigmentation caused by UV exposure, melasma, and post-inflammatory hyperpigmentation .

特性

分子式 |

C64H95N17O23 |

|---|---|

分子量 |

1470.5 g/mol |

IUPAC名 |

acetic acid;(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C62H91N17O21.C2H4O2/c1-6-30(4)50(78-56(94)40(21-32-13-15-34(82)16-14-32)74-55(93)42(23-48(86)87)71-47(85)27-69-52(90)37(70-46(84)25-63)12-9-19-67-62(65)66)59(97)76-41(22-33-26-68-36-11-8-7-10-35(33)36)54(92)77-44(28-80)58(96)73-39(20-29(2)3)53(91)75-43(24-49(88)89)57(95)79-51(31(5)81)60(98)72-38(61(99)100)17-18-45(64)83;1-2(3)4/h7-8,10-11,13-16,26,29-31,37-44,50-51,68,80-82H,6,9,12,17-25,27-28,63H2,1-5H3,(H2,64,83)(H,69,90)(H,70,84)(H,71,85)(H,72,98)(H,73,96)(H,74,93)(H,75,91)(H,76,97)(H,77,92)(H,78,94)(H,79,95)(H,86,87)(H,88,89)(H,99,100)(H4,65,66,67);1H3,(H,3,4)/t30-,31+,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-;/m0./s1 |

InChIキー |

HWIXXMPQAZQIAG-KODTXJHGSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.CC(=O)O |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN.CC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Mechanism of Action :

- MITF Inhibition : Oligopeptide-68 mimics TGF-β signaling, binding to cell surface receptors to suppress MITF’s molecular pathways .

- Tyrosinase Modulation : It indirectly reduces tyrosinase activity, a critical enzyme in melanin production .

Clinical Efficacy: In a 12-week clinical trial involving 40 volunteers, formulations containing 1.0–2.5% Oligopeptide-68 combined with diacetyl bolus (DAB) demonstrated significant or moderate skin-lightening effects in 76.3% of participants, outperforming 2% and 4% hydroquinone (HQ) .

Commercialization :

Marketed as β-WHITE™ by Biotec (AQIA Group), it is available under the INCI name water (and) butylene glycol (and) hydrogenated lecithin (and) sodium oleate (and) oligopeptide-68 (and) disodium EDTA . It is also supplied by BBI Solutions (product code: A410289) for research use, requiring storage at -20°C .

Comparative Analysis with Similar Compounds

Mechanism and Target Comparison

Efficacy and Clinical Performance

*Efficacy defined as percentage of participants showing visible improvement.

Commercial and Formulation Considerations

Key Research Findings and Discrepancies

- Sequence Variability: Evidence conflicts on Oligopeptide-68’s amino acid count—described as 10 residues in one study and 12 in another . This may reflect differences in salt forms or nomenclature inconsistencies.

- Dual Mechanisms : Oligopeptide-68 uniquely combines MITF inhibition with TGF-β pathway modulation, unlike single-target agents like HQ .

Q & A

Q. What is the primary mechanism by which Oligopeptide-68 Acetate inhibits melanogenesis in experimental models?

this compound targets melanogenesis by suppressing microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase expression and melanocyte differentiation. It also directly inhibits tyrosinase activity, reducing melanin synthesis . Methodologically, this can be validated using in vitro tyrosinase inhibition assays and Western blotting to quantify MITF expression in melanocyte cultures.

Q. What standardized in vitro assays are recommended for evaluating the efficacy of this compound in melanogenesis inhibition?

Researchers should employ:

- Tyrosinase activity assays using mushroom-derived or melanocyte-derived enzymes.

- Cell-based models (e.g., B16F10 murine melanoma cells or human primary melanocytes) to measure melanin content via spectrophotometry or microscopy .

- qPCR to assess downstream melanogenic markers like TYR, TYRP1, and DCT.

Q. How can researchers ensure batch-to-batch consistency of this compound in experimental setups?

Peptide content analysis (via amino acid analysis or UV-Vis spectroscopy) and high-performance liquid chromatography (HPLC) purity profiling (≥95%) are critical. For sensitive assays (e.g., cell viability), request additional quality control metrics, such as trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity .

Advanced Research Questions

Q. What experimental strategies can address discrepancies between in vitro and in vivo efficacy data for this compound?

Use 3D skin-equivalent models (e.g., reconstructed human epidermis) to better mimic human skin permeability and cellular interactions. Combine with Franz diffusion cells to study transdermal delivery efficiency, as solubility challenges (e.g., low water solubility) may limit bioavailability in in vivo models .

Q. How can researchers resolve contradictions in reported IC₅₀ values for tyrosinase inhibition across studies?

Variability may arise from differences in:

Q. What synergistic combinations of this compound with other peptides enhance melanogenesis inhibition?

Co-treatment with Glutathione (reduces oxidative stress) or Decapeptide-12 (targets UV-induced pigmentation) may amplify efficacy. Design fractional factorial experiments to identify additive or synergistic effects, and validate using RNA-seq to map overlapping pathways .

Q. How can researchers quantify the impact of this compound on MITF-independent melanogenic pathways?

Perform CRISPR/Cas9-mediated MITF knockout in melanocytes to isolate MITF-dependent effects. Use phosphoproteomics to identify alternative signaling nodes (e.g., cAMP/PKA or MAPK pathways) influenced by the peptide .

Q. What analytical methods are recommended to address uncertainty in peptide content determination during quantification?

Employ isotope dilution mass spectrometry (ID-MS) for absolute quantification. Increase biological and technical replicates (n ≥ 6) to reduce variability, and report combined uncertainty metrics (e.g., confidence intervals) in accordance with ISO/IEC 17025 guidelines .

Q. How can transcriptomic profiling elucidate this compound’s role in TGF-β signaling, as suggested by its structural mimicry?

Conduct RNA-seq on treated melanocytes to map TGF-β pathway activation (e.g., SMAD2/3 phosphorylation). Validate using luciferase reporters for TGF-β-responsive promoters and compare with recombinant TGF-β controls .

Q. What are the critical parameters for designing a preclinical study to evaluate long-term safety of this compound?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。